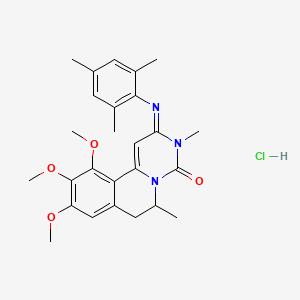
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidoisoquinoline structure, followed by the introduction of the tetrahydro, dimethyl, and trimethoxy groups. The final step involves the formation of the imino group and the addition of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .
Aplicaciones Científicas De Investigación
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidoisoquinoline derivatives, which may have different substituents or functional groups. The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- lies in its specific combination of functional groups, which confer unique chemical and biological properties. Other similar compounds include:
- Pyrimidoisoquinoline derivatives with different alkyl or aryl substituents.
- Compounds with variations in the degree of methylation or methoxylation .
Propiedades
Número CAS |
108446-03-3 |
|---|---|
Fórmula molecular |
C26H32ClN3O4 |
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
9,10,11-trimethoxy-3,6-dimethyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H31N3O4.ClH/c1-14-9-15(2)23(16(3)10-14)27-21-13-19-22-18(11-17(4)29(19)26(30)28(21)5)12-20(31-6)24(32-7)25(22)33-8;/h9-10,12-13,17H,11H2,1-8H3;1H |
Clave InChI |
FNTROQBOGJWYJT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



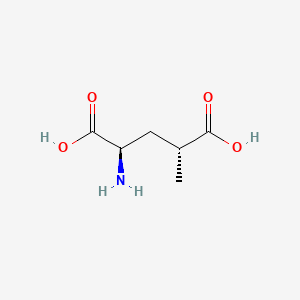
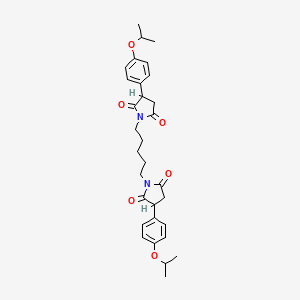
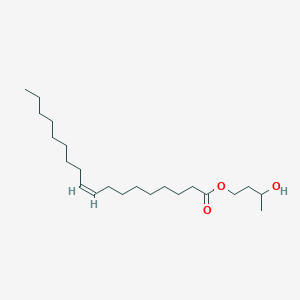
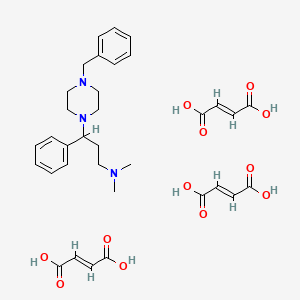
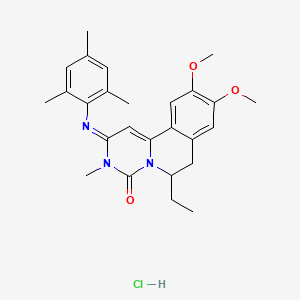
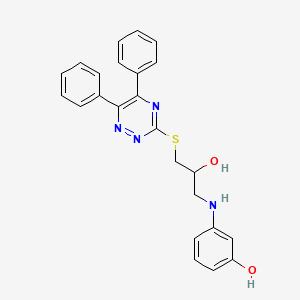

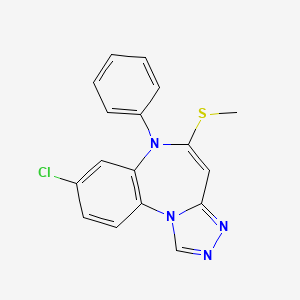
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
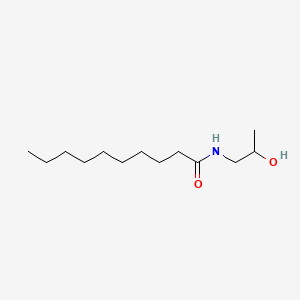
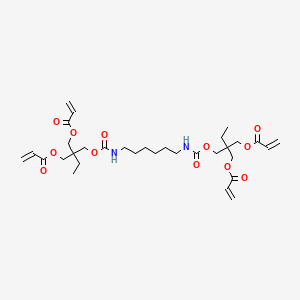
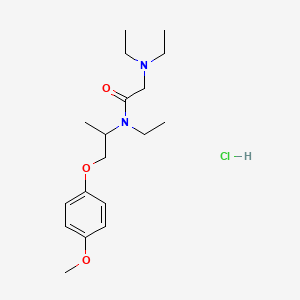
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
